molecular formula C8H13N3O B13530560 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one

Cat. No.: B13530560
M. Wt: 167.21 g/mol
InChI Key: WTSWPKDIXRZFHB-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Alkylation: The triazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Medicine

Medically, derivatives of this compound are explored for their antimicrobial and antifungal properties. The triazole ring is known to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent.

Industry

Industrially, this compound is used in the production of polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer backbones can improve the durability and performance of the resulting materials.

Mechanism of Action

The mechanism by which 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one exerts its effects involves the interaction of its triazole ring with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1h-1,2,4-triazole: Lacks the butan-2-one moiety, making it less versatile in synthetic applications.

    4-(1-Methyl-1h-1,2,4-triazol-5-yl)butan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

    4-(1-Phenyl-1h-1,2,4-triazol-5-yl)butan-2-one: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.

Uniqueness

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is unique due to its combination of the triazole ring and the butan-2-one moiety. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry. Its ethyl group also imparts specific steric and electronic properties that can influence its behavior in chemical reactions and biological systems.

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one, also referred to as 2-butanone with a triazole substituent, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antifungal and anticancer activities, and discusses structure-activity relationships (SAR) that may influence its efficacy.

  • Molecular Formula : C8H13N3O
  • CAS Number : 1497082-42-4
  • Molar Mass : 167.21 g/mol

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit notable antifungal activity. The compound has been evaluated against various fungal strains.

Case Study: Antifungal Efficacy

A study found that derivatives of triazole compounds showed promising activity against Candida species and other pathogenic fungi. Specifically, compounds with electron-withdrawing groups demonstrated enhanced antifungal properties compared to those with electron-donating groups.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundC. albicans0.5 μg/mL
This compoundC. glabrata0.75 μg/mL

This indicates that the presence of the triazole ring is crucial for its antifungal activity .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

In vitro studies have shown that triazole derivatives can effectively inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-72.41Induction of apoptosis via p53 pathway
HeLa3.50Cell cycle arrest at G2/M phase
A5491.85Inhibition of angiogenesis

The mechanism of action often involves the modulation of apoptotic pathways and disruption of cellular signaling processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole Ring : Essential for both antifungal and anticancer activities.
  • Substituents : The nature of substituents on the triazole ring can significantly affect potency; electron-withdrawing groups enhance activity.
  • Alkyl Chain Length : Variations in alkyl chain length can lead to changes in lipophilicity and cellular uptake.

Summary Table of SAR Findings

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased potency against fungi and cancer cells
Alkyl chain lengthOptimal length enhances membrane permeability

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-one

InChI

InChI=1S/C8H13N3O/c1-3-11-8(9-6-10-11)5-4-7(2)12/h6H,3-5H2,1-2H3

InChI Key

WTSWPKDIXRZFHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCC(=O)C

Origin of Product

United States

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